molecular formula C16H14N2O4 B13143869 Ethyl(7-nitro-9h-fluoren-2-yl)carbamate CAS No. 6597-86-0

Ethyl(7-nitro-9h-fluoren-2-yl)carbamate

Cat. No.: B13143869
CAS No.: 6597-86-0
M. Wt: 298.29 g/mol
InChI Key: LZKWCQVOYBCWDD-UHFFFAOYSA-N
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Description

Ethyl(7-nitro-9h-fluoren-2-yl)carbamate is a chemical compound with the molecular formula C16H14N2O4 and a molecular weight of 298.294 daltons It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a nitro group at the 7th position and a carbamate group at the 2nd position of the fluorene ring

Preparation Methods

The synthesis of Ethyl(7-nitro-9h-fluoren-2-yl)carbamate typically involves the nitration of fluorene followed by the introduction of the carbamate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the fluorene ring. The resulting nitrofluorene is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Ethyl(7-nitro-9h-fluoren-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl(7-nitro-9h-fluoren-2-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s ability to undergo specific chemical reactions makes it useful in the study of enzyme-catalyzed processes and the development of enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Ethyl(7-nitro-9h-fluoren-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate group can also participate in nucleophilic substitution reactions, modifying the activity of enzymes and other proteins .

Comparison with Similar Compounds

Ethyl(7-nitro-9h-fluoren-2-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a nitro group and a carbamate group, which allows for a wide range of chemical reactions and applications.

Properties

CAS No.

6597-86-0

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

ethyl N-(7-nitro-9H-fluoren-2-yl)carbamate

InChI

InChI=1S/C16H14N2O4/c1-2-22-16(19)17-12-3-5-14-10(8-12)7-11-9-13(18(20)21)4-6-15(11)14/h3-6,8-9H,2,7H2,1H3,(H,17,19)

InChI Key

LZKWCQVOYBCWDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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